molecular formula C5H3BrClN5 B13534783 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine

7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B13534783
M. Wt: 248.47 g/mol
InChI Key: RBNQTSHDCTWZJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with bromine under controlled conditions . The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the original compound .

Biological Activity

7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound notable for its unique structural features, including halogen substitutions that enhance its biological activity. The compound has garnered interest in pharmacological research due to its potential applications in treating various diseases, particularly through its interactions with immune system components.

The molecular formula of this compound is C₅H₃BrClN₄, with a molecular weight of 233.45 g/mol. Its structure includes a bromine atom at position 7 and a chlorine atom at position 2 of the imidazo ring, which contribute to its reactivity and biological properties .

Research indicates that compounds similar to this compound can act as agonists for Toll-like receptor 7 (TLR7). TLR7 is crucial in the immune response, particularly in recognizing viral RNA and initiating antiviral pathways. By activating TLR7, this compound may modulate immune responses beneficially in conditions such as cancer and viral infections .

Antiviral and Anticancer Potential

Studies have demonstrated that derivatives of imidazo[2,1-f][1,2,4]triazine compounds exhibit significant antiviral and anticancer activities. For instance:

  • Antiviral Activity : Compounds that activate TLR7 can enhance the production of interferons and other cytokines that are vital for antiviral defense mechanisms .
  • Anticancer Activity : The ability to modulate immune responses suggests potential applications in cancer therapy by enhancing the body's immune surveillance against tumors .

PI3K-γ Inhibition

Additionally, this compound has been identified as a potential inhibitor of PI3K-γ (phosphoinositide 3-kinase gamma), which is implicated in various cancers and inflammatory diseases. This inhibition could lead to reduced tumor growth and improved outcomes in autoimmune conditions .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
Imidazo[2,1-f][1,2,4]triazineLacks halogen substitutionsBase structure without additional reactivity
7-Bromoimidazo[2,1-f][1,2,4]triazineContains only bromine at position 7Potentially less reactive than the chlorinated version
5-Chloroimidazo[2,1-f][1,2,4]triazineChlorine at position 5Different electronic properties due to chlorine placement
This compound Dual halogenation (Br & Cl)Enhanced reactivity and biological activity

Case Studies

Several studies have explored the biological activity of imidazo[2,1-f][1,2,4]triazine derivatives:

  • Study on TLR7 Agonists : A study published in a peer-reviewed journal demonstrated that specific derivatives effectively activated TLR7 and enhanced cytokine production in vitro. This suggests a promising avenue for developing antiviral therapeutics .
  • Cancer Therapy Research : Another research project investigated the effects of halogenated imidazo compounds on tumor cells. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Properties

Molecular Formula

C5H3BrClN5

Molecular Weight

248.47 g/mol

IUPAC Name

7-bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C5H3BrClN5/c6-2-1-9-4-3(8)10-5(7)11-12(2)4/h1H,(H2,8,10,11)

InChI Key

RBNQTSHDCTWZJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=N1)C(=NC(=N2)Cl)N)Br

Origin of Product

United States

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